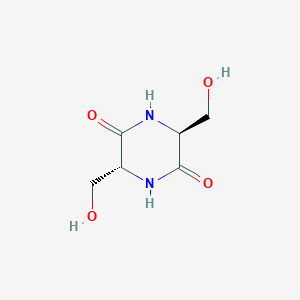

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C6H10N2O4 . It is a solid substance with a molecular weight of 174.16 .

Synthesis Analysis

The synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .

Molecular Structure Analysis

The InChI code for “(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is 1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ .

Chemical Reactions Analysis

The compound is part of the piperazine-2,5-dione pharmacophore, an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities . The tryptamine substructure is presented in numerous naturally occurring and synthetic compounds, many of which exhibit important pharmacological activity .

Physical And Chemical Properties Analysis

“(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” is a solid substance . It has a molecular weight of 174.16 and its InChI code is 1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

“(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione” and its conjugates have been studied for their potential use as anticancer agents . A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .

One of the compounds, referred to as “Compound 6h”, was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines (IC 50 = 6 ± 0.85 μM) . This suggests that these compounds could potentially be used in the treatment of pancreatic cancer .

The piperazine-2,5-dione pharmacophore is presented as an important class of bioactive agents exhibiting anticancer, antibiotics and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .

Mode of Action

It is known that piperazine-2,5-dione derivatives interact with their targets to exert their bioactive effects .

Biochemical Pathways

Given its bioactive properties, it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in the context of its anticancer activity .

Result of Action

One of the synthesized N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, Compound 6h, was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione and its derivatives may have potential as anticancer agents.

Eigenschaften

IUPAC Name |

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)